2-Methyl-4-nitroaniline
Overview
Description
Synthesis Analysis
The synthesis of 2-Methyl-4-nitroaniline has been explored through various methods, including the optimization of nitration processes to improve yield and purity. Studies have shown that controlling the nitration reaction temperature and separating the acetylation and nitration stages can significantly enhance the synthesis outcome, with yields reaching up to 59.4% and purity levels of 99.68% (Sun Cheng-hui, 2009).
Molecular Structure Analysis
Research on the molecular structure of 2-Methyl-4-nitroaniline reveals its ability to form a three-dimensional framework through hydrogen bonding. This compound acts both as a double donor and a double acceptor in N--H...O hydrogen bonds, facilitating the linkage of molecules into a robust three-dimensional structure (G. Ferguson et al., 2001).
Chemical Reactions and Properties
2-Methyl-4-nitroaniline participates in various chemical reactions, including those leading to the formation of crystalline complexes. Its interaction with different compounds, evidenced by the formation of complexes with inorganic acids, demonstrates its versatility in hydrogen bonding and charge transfer mechanisms, contributing to its potential in nonlinear optical properties and other applications (Volodymyr V. Medviediev, M. Daszkiewicz, 2019).
Physical Properties Analysis
The physical properties of 2-Methyl-4-nitroaniline, including its crystalline behavior and thermal characteristics, have been thoroughly investigated. The compound exhibits significant dynamical disorder within its crystalline structure, with various group reorientations estimated through Fourier transform infrared spectra and nuclear magnetic resonance, highlighting its complex behavior at different temperatures (U. Okwieka et al., 2009).
Chemical Properties Analysis
Detailed studies on the chemical properties of 2-Methyl-4-nitroaniline reveal its significant second-order nonlinear optical properties. The compound's structure facilitates charge transfer contributions, enhancing its applicability in various fields such as materials science. DFT studies have supported these findings, further explaining the compound's electronic structure and interaction capabilities (G. Jasmine et al., 2016).
Scientific Research Applications
Molecular and Crystal Structure Analysis : The crystallization of 2-methyl-5-nitroaniline leads to a higher molecular electric dipolar moment and unique molecular interactions, making it an interesting subject for structural analysis in materials science (Ellena et al., 2001).
Optical Properties : MNA exhibits intramolecular charge transfer and hydrogen bonding, contributing to its nonlinear optical properties. This makes it valuable in the study of optics and materials science (Jasmine et al., 2016).
Hydrogen Bonding Studies : The study of hydrogen bonding in MNA molecules creates a three-dimensional framework, linking them into a complex, tetrahedral structure. This is significant for understanding molecular interactions and crystal engineering (Ferguson et al., 2001).
Environmental and Biological Applications : MNA has potential use in insensitive explosives, as demonstrated by the aerobic degradation of N-methyl-4-nitroaniline by Pseudomonas sp. strain FK357 (Khan et al., 2013). Additionally, its solubility in organic solvents is crucial for purification and further theoretical studies, relevant in environmental science and chemistry (Li et al., 2016).
Industrial Wastewater Treatment : The membrane-aerated biofilm reactor (MABR) effectively treats nitroaniline-containing wastewater, promoting simultaneous nitroaniline degradation and nitrogen removal. This is significant for industrial wastewater management and environmental remediation (Mei et al., 2020).
Chemical Catalysis : Synthesized CuFe2O4 nanoparticles catalyze the reduction of MNA to amino compounds faster than other catalysts, showing potential in chemical synthesis and catalysis (Naghash-Hamed et al., 2022).
Safety And Hazards
properties
IUPAC Name |
2-methyl-4-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-4-6(9(10)11)2-3-7(5)8/h2-4H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTIQGSLJBWVIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Record name | 2-METHYL-4-NITROANILINE | |
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DSSTOX Substance ID |
DTXSID3025629 | |
Record name | 2-Methyl-4-nitroaniline | |
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Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-methyl-4-nitroaniline appears as yellow needles or mustard yellow powder. (NTP, 1992) | |
Record name | 2-METHYL-4-NITROANILINE | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
Record name | 2-METHYL-4-NITROANILINE | |
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Density |
1.1586 at 284 °F (NTP, 1992) - Denser than water; will sink | |
Record name | 2-METHYL-4-NITROANILINE | |
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Product Name |
2-Methyl-4-nitroaniline | |
CAS RN |
99-52-5 | |
Record name | 2-METHYL-4-NITROANILINE | |
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Record name | 2-Methyl-4-nitroaniline | |
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Record name | 2-Methyl-4-nitroaniline | |
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Record name | Benzenamine, 2-methyl-4-nitro- | |
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Record name | 2-Methyl-4-nitroaniline | |
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Record name | 4-nitro-o-toluidine | |
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Record name | 2-METHYL-4-NITROANILINE | |
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Melting Point |
268 to 271 °F (NTP, 1992) | |
Record name | 2-METHYL-4-NITROANILINE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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